4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-7-3-2-4-8-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-10-6-5-9-15(16)23/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMCTHJGZAMBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring, a piperazine moiety, and a thiazole structure, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates multiple functional groups that may interact with biological targets.
Research indicates that compounds similar to this compound may act on various biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs) and inhibition of serine hydrolases like monoacylglycerol lipase (MAGL). These interactions can lead to significant alterations in neurotransmitter levels and cellular signaling pathways, which are critical in pain modulation, mood regulation, and inflammation response.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Study on MAGL Inhibition : A study demonstrated that similar compounds could enhance the levels of 2-arachidonoylglycerol (2-AG) in rodent models, providing significant antinociceptive effects without causing adverse synaptic depression at lower doses. This suggests a favorable therapeutic window for managing chronic pain conditions while minimizing side effects .
- Behavioral Studies : In behavioral assays, compounds structurally related to this compound exhibited anxiolytic-like effects in rodent models, indicating potential applications in treating anxiety disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the safety and efficacy of this compound:
- Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.
- Metabolism : Likely metabolized via cytochrome P450 enzymes; specific pathways need further investigation.
- Excretion : Primarily renal excretion anticipated based on structural characteristics.
Toxicological studies are necessary to determine the safety profile and identify any potential adverse effects associated with long-term use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Thiazole vs. Quinoline Derivatives
Compounds C1–C7 () replace the thiazole core with a quinoline scaffold. These derivatives feature a piperazine-linked carbonyl group at position 4 of the quinoline, with aryl substituents (e.g., Br, Cl, CF₃) at position 2. Key differences:
- Electronic effects: Quinoline’s extended aromatic system may enhance π-π stacking compared to thiazole’s smaller conjugated system.
- Substituent diversity : Halogens and electron-withdrawing groups (e.g., CF₃) in C1–C7 modulate solubility and binding affinity, whereas the tetrahydrofuran group in the target compound introduces chirality and ether-based hydrogen bonding .
Thiazole vs. Pyridazinone and Triazolone Systems
and describe morpholine-containing compounds with pyridazinone or triazolone cores. For example, 4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one () replaces thiazole with a triazolone ring. This alters hydrogen-bonding capacity and metabolic stability due to the triazolone’s urea-like structure .
Piperazine and Morpholine Modifications
Piperazine-Linked Functional Groups
- Tetrahydrofuran-2-ylcarbonyl vs. Aryl Carbonyls: The target compound’s tetrahydrofuran substituent contrasts with aryl carbonyl groups in compounds like 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholino-pyridazin-3(2H)-one ().
- Methylsulfonyl vs. Tetrahydrofuran: The compound in (4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-thieno[3,2-d]pyrimidin-4-yl)morpholine) substitutes the tetrahydrofuran with a methylsulfonyl group, enhancing electron-withdrawing effects and possibly metabolic resistance .
Morpholine Positioning
In Example 13 (), morpholine is attached via a sulfanyl linker to a pyridine-3,5-dicarbonitrile scaffold. The target compound’s direct methyl linkage may offer greater conformational rigidity compared to the sulfanyl bridge, affecting target binding .
Physicochemical and Pharmacological Properties
Crystallinity and Solubility
- Compounds in and crystallize from ethyl acetate or DMF, yielding solids with planar or near-planar conformations. The target compound’s tetrahydrofuran group may disrupt crystallinity, increasing amorphous character and solubility .
- ’s compound includes a methylsulfonyl group, which typically enhances solubility but may reduce membrane permeability .
Pharmacological Implications
The tetrahydrofuran moiety could influence receptor selectivity compared to halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
